![molecular formula C15H33O2PS2 B14487881 S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate CAS No. 64710-58-3](/img/structure/B14487881.png)
S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate is an organophosphorus compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of sulfur and phosphorus atoms, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate typically involves the reaction of hexyl alcohol with methylphosphonothioic dichloride in the presence of a base, followed by the introduction of 6-(ethylsulfanyl)hexanol. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and to ensure high yield and purity. The use of catalysts and optimized reaction times can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols and amines can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates.
Wissenschaftliche Forschungsanwendungen
S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cholinesterase enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O,S-Diethyl methylphosphonothioate: Another organophosphorus compound with similar inhibitory properties.
6-Methylsulfinylhexyl isothiocyanate: Known for its biological activity and potential therapeutic applications.
VX nerve agent: A highly toxic organophosphorus compound used in chemical warfare.
Uniqueness
S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64710-58-3 |
|---|---|
Molekularformel |
C15H33O2PS2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-ethylsulfanyl-6-[hexoxy(methyl)phosphoryl]sulfanylhexane |
InChI |
InChI=1S/C15H33O2PS2/c1-4-6-7-10-13-17-18(3,16)20-15-12-9-8-11-14-19-5-2/h4-15H2,1-3H3 |
InChI-Schlüssel |
GCNGOPJXEQYWJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOP(=O)(C)SCCCCCCSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


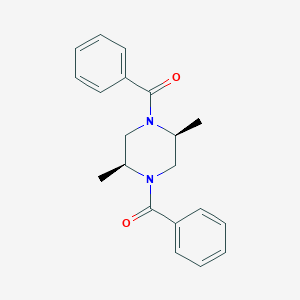

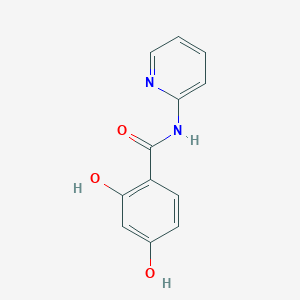
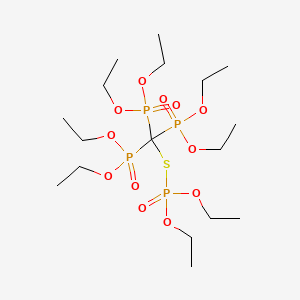

![Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate](/img/structure/B14487821.png)

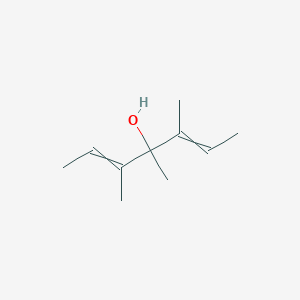
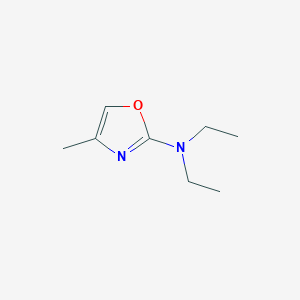

![1-[Dibutyl(chloro)stannyl]butan-2-ol](/img/structure/B14487850.png)
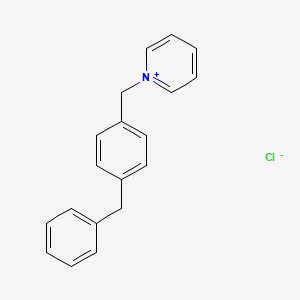
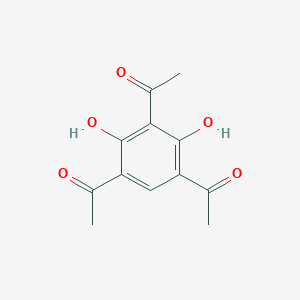
![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
